molecular formula C23H36O7S B1428326 Pleuromutilin-22-mesylate CAS No. 60924-38-1

Pleuromutilin-22-mesylate

Cat. No. B1428326
CAS RN: 60924-38-1
M. Wt: 456.6 g/mol
InChI Key: IKVZCNHNKCXZHZ-PQZCNZKKSA-N
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Description

Pleuromutilin-22-mesylate, also known as Mutilin Impurities, is a semi-synthetic antibiotic derived from the fungus Pleurotus mutilus . It is used in the treatment of bacterial infections caused by Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Clostridium perfringens .


Synthesis Analysis

The total synthesis of pleuromutilin, the parent compound of this compound, has been reported . The synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure . Libraries of substituted 1,2,3-triazole derivatives were synthesized at the pleuromutilin C20 position by applying a recent anti-Markovnikov hydroazidation protocol to directly install an azido group .


Molecular Structure Analysis

This compound has a complex molecular structure. The chemical structure of pleuromutilin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity .


Chemical Reactions Analysis

Pleuromutilin, the parent compound of this compound, undergoes various chemical reactions during its biosynthesis. Two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 456.59 g/mol . The chemical formula is C₂₃H₃₆O₇S .

Scientific Research Applications

1. Chemical Modification and Synthesis

Pleuromutilin-22-mesylate, as a derivative of pleuromutilin, has been a subject of chemical research. Berner et al. (1986) studied the configuration reversal of the vinyl group at carbon 12 through reversible retro-en-reaction, offering insights into its chemical behavior and potential for further modification (Berner, Vyplel, Schulz, & Schneider, 1986). Additionally, Xue-pin (2013) focused on the synthesis of pleuromutilin mesylate, outlining the optimal conditions for its preparation (Xue-pin, 2013).

2. Conjugation Studies for Drug Design

Research has also explored the conjugation of pleuromutilin derivatives to enhance their pharmaceutical properties. Lolk et al. (2008) investigated the binding of pleuromutilin conjugates with nucleosides to bacterial ribosomes, providing a basis for rational drug design (Lolk et al., 2008).

3. Mechanism of Action and Resistance

Understanding the mode of action and resistance mechanisms is crucial for developing effective antibiotics. Paukner and Riedl (2017) reviewed the structural characteristics, antibacterial activity, and resistance development of pleuromutilins, highlighting their potential in treating various bacterial infections (Paukner & Riedl, 2017).

4. Antibacterial Properties and Clinical Applications

The antibacterial properties and the potential of pleuromutilins for human and animal health have been extensively reviewed. Novak and Shlaes (2010) discussed the synthesis and potential of pleuromutilins in systemic therapy for humans, focusing on modifications at the C(14) side chain (Novak & Shlaes, 2010). Goethe et al. (2019) covered the biosynthesis, interaction with bacterial ribosomes, clinical agents, and bacterial resistance modes of pleuromutilins (Goethe, Heuer, Ma, Wang, & Herzon, 2019).

5. Biosynthetic Pathways and Optimization

The biosynthesis of pleuromutilins and their congeners has been a key area of research. Yamane et al. (2017) reported on the biosynthetic machinery of diterpene pleuromutilin isolated from basidiomycete fungi, providing insights for enzymatic synthesis of natural products (Yamane et al., 2017).

Mechanism of Action

Target of Action

Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .

Mode of Action

The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .

Safety and Hazards

Pleuromutilin-22-mesylate is classified as hazardous . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The development of new pleuromutilin derivatives, such as Pleuromutilin-22-mesylate, is ongoing. These efforts aim to improve the bioactivity and pharmacokinetic properties of pleuromutilin . The unique mechanism of action and low risk of resistance make pleuromutilin derivatives a valuable addition to the antibiotic arsenal .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pleuromutilin-22-mesylate involves the conversion of Pleuromutilin to Pleuromutilin-22-mesylate through a series of chemical reactions.", "Starting Materials": [ "Pleuromutilin", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Pleuromutilin is dissolved in dimethylformamide and triethylamine is added to the solution.", "Step 2: Methanesulfonyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 24 hours at room temperature.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "Step 5: The mixture is extracted with ethyl acetate and the organic layer is separated.", "Step 6: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is evaporated under reduced pressure to obtain Pleuromutilin-22-mesylate as a white solid." ] }

CAS RN

60924-38-1

Molecular Formula

C23H36O7S

Molecular Weight

456.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1

InChI Key

IKVZCNHNKCXZHZ-PQZCNZKKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Other CAS RN

60924-38-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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